4-(Methylthio)-2-pentanone
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Overview
Description
4-(Methylthio)-2-pentanone is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is also known as 4-Methylthio-2-pentanone or 4M2P. It is a colorless liquid with a strong odor, and it is soluble in water and organic solvents. The molecular formula of 4M2P is C6H12OS, and its molecular weight is 132.22 g/mol.
Scientific Research Applications
1. Role in Food and Beverage Industry
4-(Methylthio)-2-pentanone, also referred to as 4-mercapto-4-methyl-2-pentanone, has significant applications in the food and beverage industry. For instance, it is a key odorant in Japanese green tea (sen-cha), where its concentration is influenced by the roasting temperature of tea leaves. The quantity of this compound in sen-cha varies with the crop season, directly impacting the tea's quality (Kumazawa, Kubota, & Masuda, 2005).
2. Chemical Reactions and Formation
This compound is involved in the Maillard reaction, a chemical process crucial for flavor development in foods. A study exploring the formation of aroma compounds from ribose and cysteine during the Maillard reaction found that 4-(Methylthio)-2-pentanone's formation involves complex pathways where its carbon skeleton remains intact, originating partly from ribose and partly from cysteine (Cerny & Davidek, 2003).
3. Kinetics and Reaction Studies
Its reaction kinetics and behavior under various conditions have been extensively studied. For example, the hydrogen-deuterium exchange of cyclic beta-keto sulfides, including 1-(methylthio)-2-propanone, highlights its unique kinetic acidity compared to other ketones (Guth, Gross, & Carson, 1982). Additionally, its gas-phase reaction with OH radicals has been investigated, providing insights into atmospheric chemistry (Aschmann, Arey, & Atkinson, 2003).
4. Industrial Applications
4-(Methylthio)-2-pentanone has been utilized in various industrial applications. For example, its use in liquid-liquid extraction processes for metal ions like nickel and cadmium demonstrates its potential in waste management and resource recovery (Talebi, Teng, Norli, & Alkarkhi, 2015). It has also been used as a reagent in the solvent extraction and spectrophotometric determination of trace levels of palladium (More & Sawant, 1994).
5. Role in Organic Synthesis
In organic chemistry, it serves as a precursor or intermediate in various synthetic routes. For example, its role in the synthesis of substituted thiophenes through the Gewald reaction and its use in creating isothiocyanato derivatives for anti-inflammatory evaluations highlight its versatility in synthetic organic chemistry (Gütschow, Schröter, Kuhnle, & Eger, 1996); (Sahu, Magan, Gupta, Sondhi, Srimal, & Patnaik, 1994).
properties
CAS RN |
143764-28-7 |
---|---|
Product Name |
4-(Methylthio)-2-pentanone |
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
4-methylsulfanylpentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3 |
InChI Key |
PNJBGQMNUMZADU-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C)SC |
Canonical SMILES |
CC(CC(=O)C)SC |
density |
0.973-0.979 |
Other CAS RN |
143764-28-7 |
physical_description |
Almost colourless liquid; Pungent odou |
Pictograms |
Irritant |
solubility |
Slightly soluble Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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